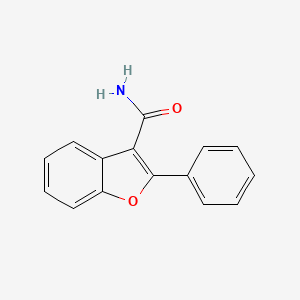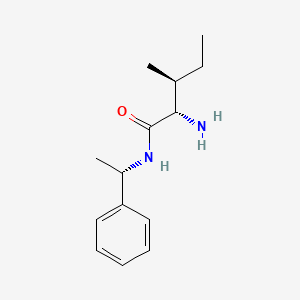
(2s,3s)-2-Amino-3-methyl-N-((S)-1-phenylethyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2s,3s)-2-Amino-3-methyl-N-((S)-1-phenylethyl)pentanamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s unique stereochemistry and functional groups make it an interesting subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2s,3s)-2-Amino-3-methyl-N-((S)-1-phenylethyl)pentanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-3-methylpentanoic acid and (S)-1-phenylethylamine.
Coupling Reaction: The amino acid is coupled with the amine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance efficiency and yield.
化学反応の分析
Types of Reactions
(2s,3s)-2-Amino-3-methyl-N-((S)-1-phenylethyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or amide functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted amides or amines.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Studied for its potential as an enzyme inhibitor.
Protein Interaction: Investigated for its interactions with proteins and peptides.
Medicine
Drug Development: Explored as a potential lead compound in drug development.
Therapeutic Agents: Evaluated for its therapeutic properties in various diseases.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Investigated for its potential use in agricultural chemicals.
作用機序
The mechanism of action of (2s,3s)-2-Amino-3-methyl-N-((S)-1-phenylethyl)pentanamide involves:
Molecular Targets: Binding to specific molecular targets such as enzymes or receptors.
Pathways Involved: Modulating biochemical pathways related to its target.
類似化合物との比較
Similar Compounds
(2s,3s)-2-Amino-3-methylpentanamide: Lacks the phenylethyl group.
(2s,3s)-2-Amino-3-methyl-N-(®-1-phenylethyl)pentanamide: Different stereochemistry at the phenylethyl group.
Uniqueness
Stereochemistry: The specific stereochemistry of (2s,3s)-2-Amino-3-methyl-N-((S)-1-phenylethyl)pentanamide imparts unique properties.
Functional Groups: The combination of amino, methyl, and phenylethyl groups contributes to its distinct reactivity and applications.
特性
分子式 |
C14H22N2O |
|---|---|
分子量 |
234.34 g/mol |
IUPAC名 |
(2S,3S)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]pentanamide |
InChI |
InChI=1S/C14H22N2O/c1-4-10(2)13(15)14(17)16-11(3)12-8-6-5-7-9-12/h5-11,13H,4,15H2,1-3H3,(H,16,17)/t10-,11-,13-/m0/s1 |
InChIキー |
NYJBZGDIBRHACS-GVXVVHGQSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C1=CC=CC=C1)N |
正規SMILES |
CCC(C)C(C(=O)NC(C)C1=CC=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


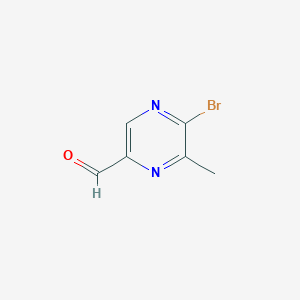
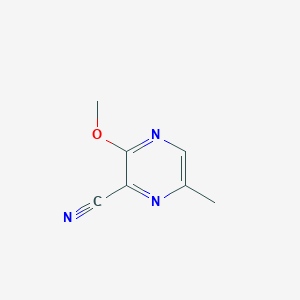
![4-Imino-1,3-diazaspiro[4.4]nonan-2-one](/img/structure/B13655413.png)
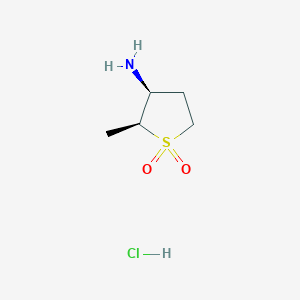
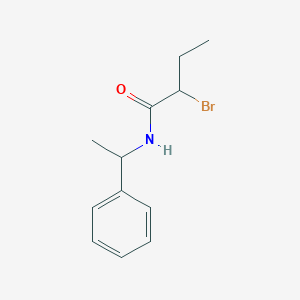
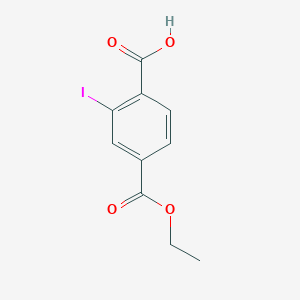
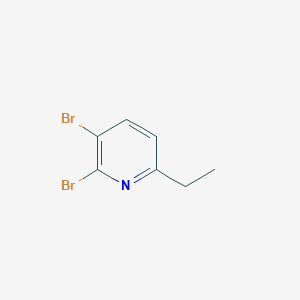
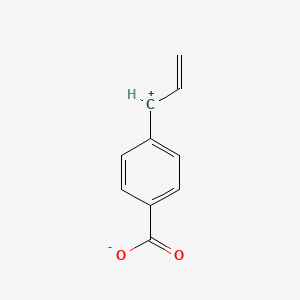
![5-Chloro-4-iodoisothiazolo[5,4-c]pyridin-3(2H)-one](/img/structure/B13655428.png)
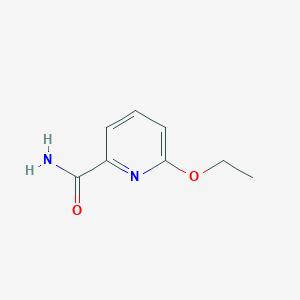
![(R)-2,5-Diphenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13655451.png)
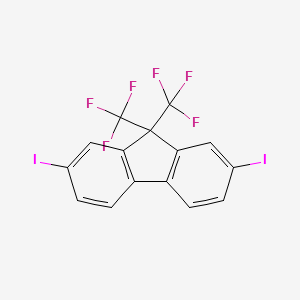
![6-[(2-Aminocyclohexyl)amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1,2-dihydropyrrolo[3,4-c]pyridin-3-one](/img/structure/B13655466.png)
